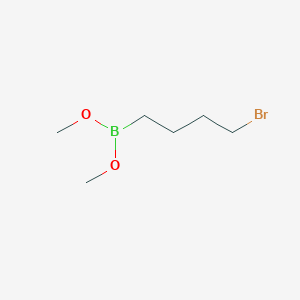![molecular formula C13H14O3 B102435 3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione CAS No. 15725-17-4](/img/structure/B102435.png)
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione, commonly known as MPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. MPM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.
Wirkmechanismus
The mechanism of action of MPM is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. In anticancer studies, MPM has been reported to induce apoptosis and cell cycle arrest in cancer cells. In antifungal and antiviral studies, MPM has been shown to inhibit the growth and replication of fungal and viral pathogens.
Biochemische Und Physiologische Effekte
MPM has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. In animal studies, MPM has been shown to reduce oxidative stress, inflammation, and tissue damage in various organs. MPM has also been reported to modulate the immune response by regulating cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPM is its versatility in various scientific applications. MPM is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of MPM is its low solubility in water, which can limit its use in some biological experiments. Additionally, the mechanism of action of MPM is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the study of MPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MPM derivatives. In material science, the synthesis of new metal complexes using MPM as a ligand can lead to the development of new catalytic and magnetic materials. In analytical chemistry, the development of new methods for the determination of metal ions using MPM as a reagent can improve the sensitivity and selectivity of metal analysis. Overall, the study of MPM has the potential to contribute to various fields of science and lead to the development of new materials and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
MPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPM has been reported to exhibit antitumor, antifungal, and antiviral activities. In material science, MPM has been utilized as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetic materials. In analytical chemistry, MPM has been used as a reagent for the determination of metal ions in environmental samples.
Eigenschaften
CAS-Nummer |
15725-17-4 |
|---|---|
Produktname |
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione |
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)13(10(2)15)8-11-4-6-12(16-3)7-5-11/h4-8H,1-3H3 |
InChI-Schlüssel |
ANEDNAUPNRTQKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Kanonische SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Andere CAS-Nummern |
15725-17-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

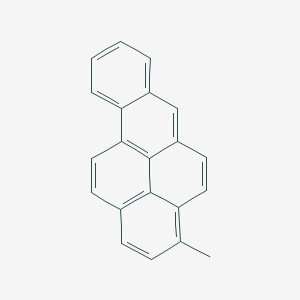

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
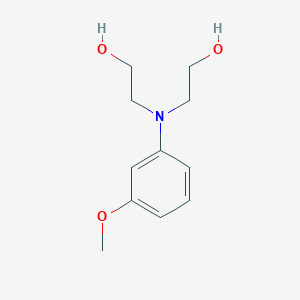

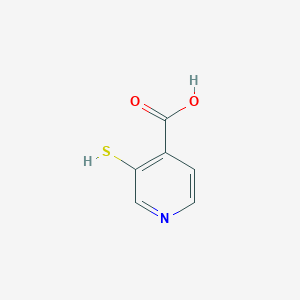
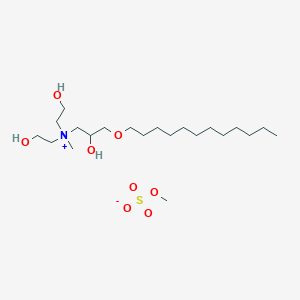


![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
